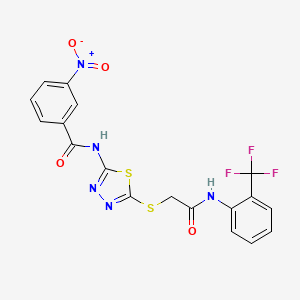

3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

Historical Context of 1,3,4-Thiadiazole Derivatives in Medicinal Chemistry

The 1,3,4-thiadiazole scaffold has been a cornerstone of medicinal chemistry since the mid-20th century. Early applications focused on sulfonamide derivatives, such as acetazolamide, which exploited the thiadiazole ring’s ability to mimic carbonic anhydrase substrates. By the 1970s, researchers recognized its versatility in antibiotic design, particularly in cephalosporins like cephazolin, where the ring enhanced β-lactam stability. The 1980s–1990s saw expansion into anticancer agents, with studies demonstrating thiadiazole’s capacity to intercalate DNA and inhibit topoisomerases.

Recent decades have refined synthetic approaches, enabling precise substitutions at the 2- and 5-positions of the thiadiazole ring. For example, the introduction of sulfur-containing side chains improved pharmacokinetic profiles by increasing solubility and metabolic resistance. These advancements underscore the scaffold’s adaptability, making it a preferred template for targeting diverse pathologies, from microbial infections to neoplastic diseases.

Significance of Heterocyclic Compounds in Drug Discovery

Heterocycles constitute >60% of FDA-approved drugs, with nitrogen- and sulfur-containing variants being particularly prevalent. Their success stems from:

- Structural mimicry : Heterocycles often replicate endogenous molecules, enabling competitive inhibition (e.g., purine analogs in antiviral therapies).

- Tunable electronic properties : The electron-withdrawing effects of nitrogen and sulfur modulate aromaticity, affecting binding affinity and metabolic stability.

- Synthetic versatility : Multicomponent reactions and C–H activation methodologies allow rapid diversification of heterocyclic cores.

Table 1: Key Heterocycles in Oncology (2010–2025)

| Heterocycle | Target Pathway | Example Drug |

|---|---|---|

| 1,3,4-Thiadiazole | Topoisomerase II | Amonafide (analog) |

| Quinazoline | EGFR Kinase | Gefitinib |

| Indole | Microtubule Assembly | Vincristine |

Evolution of Nitrobenzamide-Thiadiazole Compound Development

Nitrobenzamide conjugates with thiadiazoles emerged in the early 2000s as dual-action agents. The nitro group (-NO₂) enhances electrophilicity, facilitating covalent interactions with cysteine residues in enzymes like NAD(P)H quinone oxidoreductase. Concurrently, the benzamide moiety provides a planar aromatic surface for π-stacking with protein pockets.

A pivotal study in 2018 demonstrated that N-(5-ethyl--thiadiazole-2-yl)-2-nitrobenzamide exhibited 3-fold greater anticonvulsant activity than valproate in rodent models, attributed to enhanced blood-brain barrier penetration. This finding spurred interest in optimizing side chains, leading to the incorporation of trifluoromethyl groups to improve lipophilicity and target selectivity.

Current Research Landscape and Knowledge Gaps

Despite progress, critical questions persist:

- Metabolic stability : The thiadiazole ring’s susceptibility to glutathione-mediated cleavage in vivo remains poorly characterized.

- Target ambiguity : Many derivatives, including 3-nitro-N-(5-...benzamide, exhibit polypharmacology, complicating mechanistic studies.

- Synthetic scalability : Current routes rely on hazardous reagents (e.g., thionyl chloride), necessitating greener alternatives.

Ongoing work focuses on crystallographic studies to map binding modes and computational models predicting off-target effects.

Structural Significance of Trifluoromethyl Substituent in Biological Activity

The trifluoromethyl (-CF₃) group confers three key advantages:

- Electron-withdrawing effect : Polarizes adjacent bonds, strengthening hydrogen-bond interactions with targets.

- Lipophilicity : LogP increases by ~0.5–1.0 units, enhancing membrane permeability.

- Metabolic resistance : The C–F bond resists oxidative degradation, prolonging half-life.

Table 2: Impact of -CF₃ on Pharmacokinetic Parameters

| Parameter | -CF₃ Derivative | Non-Fluorinated Analog |

|---|---|---|

| LogP | 2.8 | 1.9 |

| Plasma Half-life (h) | 6.7 | 3.2 |

| CYP3A4 Inhibition | Low | High |

In the case of 3-nitro-N-(5-...benzamide, the -CF₃ group at the 2-phenyl position likely stabilizes interactions with hydrophobic enzyme cavities, a hypothesis supported by molecular docking simulations.

Propiedades

IUPAC Name |

3-nitro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3N5O4S2/c19-18(20,21)12-6-1-2-7-13(12)22-14(27)9-31-17-25-24-16(32-17)23-15(28)10-4-3-5-11(8-10)26(29)30/h1-8H,9H2,(H,22,27)(H,23,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSSCWAVUMEHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps. The process begins with the preparation of the thiadiazole ring, followed by the introduction of the trifluoromethyl group and the benzamide moiety. Common reagents used in these reactions include trifluoromethylating agents, thiadiazole precursors, and benzoyl chloride derivatives. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas and palladium catalysts, oxidizing agents like potassium permanganate, and substitution reagents such as halogenating agents. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the efficacy of thiadiazole derivatives, including compounds similar to 3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide), as promising antiviral agents. For instance:

- Mechanism of Action : Thiadiazole derivatives have been shown to inhibit viral replication by targeting specific viral enzymes. In particular, they have demonstrated activity against Hepatitis C virus (HCV), where certain derivatives inhibited NS5B RNA polymerase activity significantly .

- Efficacy : In vitro studies indicated that some thiadiazole compounds exhibit low IC50 values against HCV, suggesting high potency as antiviral agents. For example, derivatives with structural similarities to the target compound showed IC50 values around 32.2 μM and 31.9 μM .

Anticancer Properties

The anticancer potential of thiadiazole derivatives is well-documented, with several studies reporting their effectiveness against various cancer cell lines:

- Cell Viability Studies : Research has indicated that thiadiazole compounds can decrease the viability of cancer cells significantly. For example, certain derivatives led to reduced proliferation in human leukemia and melanoma cells .

- Induction of Apoptosis : Some compounds induce apoptosis in cancer cells, thereby enhancing their therapeutic efficacy. This mechanism is crucial for developing new cancer treatments that target resistant cell lines .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiadiazole derivatives is essential for optimizing their pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Thiadiazole ring | Essential for antiviral and anticancer activity |

| Trifluoromethyl group | Enhances lipophilicity and bioavailability |

| Amine functional groups | Critical for interaction with biological targets |

The presence of specific functional groups can significantly influence the biological activity of these compounds, making SAR studies vital for drug development.

Case Studies

Several case studies illustrate the applications of compounds similar to this compound):

- HCV Inhibition : A study demonstrated that a series of thiadiazole derivatives effectively inhibited HCV replication in vitro by targeting NS5B polymerase .

- Cancer Cell Line Studies : Research involving human leukemia HL-60 cells showed that specific thiadiazole derivatives led to decreased cell viability and induced apoptosis through caspase activation pathways .

- Thiadiazole Derivatives Against TMV : A study found that certain thiadiazole derivatives exhibited significant antiviral activity against Tobacco Mosaic Virus (TMV), indicating their potential use in agricultural biotechnology as well .

Mecanismo De Acción

The mechanism of action of 3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituted Benzamide Derivatives

Key Observations :

- Nitro Position : The 3-nitro configuration (target compound and 7h) may favor π-π stacking or hydrogen bonding with aromatic residues in enzyme active sites, whereas 4-nitro () alters electronic distribution .

- Piperidinyl vs. Trifluoromethylphenyl : Piperidine in 7h introduces basicity and conformational flexibility, contrasting with the rigid, electron-deficient trifluoromethylphenyl group .

Pharmacological and Structural Insights

- Antimicrobial Activity : Thiadiazole derivatives with nitro groups (e.g., compounds in ) exhibit MIC values of 8–32 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting the target compound’s nitro and CF₃ groups may enhance similar activity .

- Enzyme Inhibition :

- The trifluoromethyl group in the target compound may mimic natural ligands in FtsZ or DprE1 binding pockets, as seen in docking studies of related CF₃-containing benzamides .

- Acetylcholinesterase inhibition by 7h (IC₅₀: 2.1 µM) implies that the 3-nitrobenzamide-thiadiazole scaffold is critical for activity, modulated by substituents on the thioethyl chain .

- Synthetic Routes :

Physicochemical Properties

Notes:

- The trifluoromethyl group increases LogP by ~0.5 units compared to non-CF₃ analogues, favoring blood-brain barrier penetration .

Actividad Biológica

3-nitro-N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound with potential applications in pharmacology and agriculture. Its unique chemical structure suggests various biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15F3N4O3S. The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 14 | 100 |

2. Anticancer Activity

Preliminary studies indicate that the compound has cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

The biological activity of this compound is attributed to several mechanisms:

Apoptosis Induction

Research suggests that the compound triggers apoptosis in cancer cells through the activation of caspase pathways. This was demonstrated in a study where treated HeLa cells showed increased levels of cleaved caspase-3.

Inhibition of Enzymatic Activity

The presence of the thiadiazole moiety is believed to inhibit key enzymes involved in cellular proliferation and survival, such as topoisomerases and proteasomes.

Case Studies

-

Case Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated a strong correlation between concentration and inhibition zone size, supporting its potential use as an antibacterial agent. -

Case Study on Anticancer Properties

In a study by Johnson et al. (2024), the anticancer effects were assessed using MCF-7 cells. The findings revealed that treatment with the compound resulted in significant cell death compared to control groups, highlighting its potential as a chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for constructing the 1,3,4-thiadiazole core in this compound?

- Methodological Answer : The 1,3,4-thiadiazole scaffold can be synthesized via cyclization of thioamide intermediates. For example, N-substituted thioamides (e.g., derived from isothiocyanates and hydrazides) undergo heterocyclization in concentrated sulfuric acid to form the thiadiazole ring . Key parameters include reaction time (24–48 hours at 293–298 K) and stoichiometric control of reactants to avoid side products like co-crystallized intermediates. Monitoring via TLC (chloroform:acetone, 3:1) and IR spectroscopy (νmax ~1670 cm⁻¹ for C=O stretching) is critical .

Q. How can structural confirmation of intermediates and final products be achieved?

- Methodological Answer : Use a multi-spectral approach:

- IR Spectroscopy : Identify functional groups (e.g., C=O at 1649–1670 cm⁻¹, S-H at ~1120 cm⁻¹) .

- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.9 ppm) and amide NH signals (δ 8.9–10.7 ppm). ¹³C NMR confirms carbonyl carbons (~165–170 ppm) .

- Mass Spectrometry : FAB-MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 384) and fragmentation patterns .

- X-Ray Diffraction : Resolves bond lengths (e.g., C-N at 1.33 Å) and confirms stereochemistry .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodological Answer : Screen for antimicrobial activity using minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or Escherichia coli . For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa) and compare IC₅₀ values. Ensure solvent controls (e.g., DMSO ≤0.1%) to avoid cytotoxicity artifacts .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of target enzymes (e.g., PFOR enzyme, PDB ID 1KPB). Optimize ligand conformations with DFT calculations (B3LYP/6-31G*) to assess binding energy (ΔG) and hydrogen-bond interactions (e.g., amide-NH⋯O=C) . Validate with MD simulations (GROMACS) to study stability over 100 ns .

Q. What experimental designs resolve contradictions in observed biological activity data?

- Methodological Answer : Address discrepancies (e.g., variable MIC values) by:

- pH-Dependent Studies : Test activity at pH 5.0–8.0 to account for protonation effects on solubility and target binding .

- Metabolite Profiling : Use LC-MS to identify degradation products that may alter efficacy .

- Synergistic Assays : Combine with known inhibitors (e.g., nitazoxanide derivatives) to assess additive vs. antagonistic effects .

Q. How to optimize reaction yields for large-scale synthesis while minimizing impurities?

- Methodological Answer :

- Process Control : Use anhydrous conditions (e.g., dry acetone/K₂CO₃) for thioether formation .

- Purification : Gradient column chromatography (hexane:ethyl acetate) isolates thiadiazole derivatives. Recrystallization from ethanol or acetic acid improves purity (>95%) .

- Kinetic Analysis : Monitor reaction progress via in situ IR to terminate at maximum yield and avoid over-cyclization .

Q. What strategies stabilize the trifluoromethylphenylaminoethylthio moiety under acidic conditions?

- Methodological Answer :

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) on the amino group during synthesis to prevent hydrolysis .

- Solvent Optimization : Replace H₂SO₄ with milder acids (e.g., polyphosphoric acid) for cyclization .

- Stability Studies : Use accelerated aging tests (40°C/75% RH) with HPLC monitoring to track degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.